molecular formula C22H36O4 B13891786 (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid

货号: B13891786
分子量: 364.5 g/mol
InChI 键: GGXXRJAROSMGDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid is a structurally defined analog of Prostaglandin E1 (Alprostadil), a potent lipid-derived autacoid. This specific stereoisomer is of significant research value for investigating the structure-activity relationships of prostaglandins, particularly how modifications like the 3-hydroxy and 5-methyl groups on the alkyl chain influence receptor binding affinity and functional selectivity. Prostaglandin E1 exerts its diverse biological effects primarily by acting as a ligand for specific G-protein coupled receptors, namely the EP1, EP2, EP3, and EP4 receptors [https://www.ncbi.nlm.nih.gov/books/NBK553170/]. Activation of these receptors triggers a cascade of intracellular signaling pathways, including modulation of cyclic AMP (cAMP) and intracellular calcium levels, which mediate processes such as vasodilation, inhibition of platelet aggregation, and the perception of inflammation and pain. Consequently, this analog is a critical tool for researchers dissecting the complex roles of the PGE1 signaling axis in physiological and pathophysiological contexts, including vascular biology, renal function, and immunomodulation. Its application is essential for advanced pharmacological studies aimed at developing novel therapeutics targeting inflammatory diseases, cardiovascular disorders, and tissue protection.

属性

分子式

C22H36O4

分子量

364.5 g/mol

IUPAC 名称

7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)

InChI 键

GGXXRJAROSMGDC-UHFFFAOYSA-N

规范 SMILES

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

产品来源

United States

准备方法

Synthetic Route Overview

The synthetic approach to (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic acid typically involves:

  • Construction of the cyclopentane ring with appropriate hydroxyl and keto groups
  • Attachment of the heptenoic acid side chain with a defined (2E) double bond configuration
  • Installation of the 3-hydroxy-5-methyl-1-nonenyl side chain with (1E,3S,5S) stereochemistry

This synthesis requires precise stereochemical control to ensure biological activity.

Preparation of Pharmaceutical Compositions (Freeze-dried and Tablet Forms)

According to patent CN101862337A, the preparation method for pharmaceutical compositions containing limaprost includes:

  • Step (a): Weighing and dissolving limaprost (0.01% to 1% by weight) with a lyophilizing stabilizing agent such as cyclodextrin clathrate in water to form a solution for freeze-drying.
  • Step (b): Lyophilization (freeze-drying) under controlled conditions—pre-freeze temperature between -10°C and -40°C, vacuum pressure ≤ 500 Pa, drying temperature 0-30°C—to obtain freeze-dried mixture I.
  • Step (c): Mixing the freeze-dried product with excipients such as fillers (lactose, glucose, maltose, glycine, soluble dextrins), disintegrating agents (low-substituted hydroxypropyl cellulose, starch, polyvinylpyrrolidone, microcrystalline cellulose), and lubricants (magnesium stearate, sodium stearyl fumarate, stearic acid, talc, silica gel) to form mixtures II and III.
  • Step (d): Dry granulation and tableting of the mixtures to produce oral dosage forms with consistent drug content and stability.

This method ensures the stability of the active compound and facilitates oral administration.

Summary Table of Preparation Parameters

Preparation Step Conditions / Materials Purpose / Outcome Reference
Dissolution Limaprost 0.01-1% w/w, cyclodextrin clathrate in water Prepare solution for lyophilization
Lyophilization Pre-freeze: -10 to -40°C; Vacuum ≤ 500 Pa; Drying 0-30°C Obtain stable freeze-dried limaprost powder
Mixing with excipients Fillers, disintegrants, lubricants (various as above) Formulate powder suitable for tableting
Dry granulation & tableting Granulation machines, compression into tablets Produce oral dosage form with consistent quality
Analytical validation LC-MS/MS with reversed-phase HPLC Confirm compound identity, purity, and dosage

Research Findings and Perspectives

  • The patented preparation method emphasizes freeze-drying to enhance the stability of limaprost in pharmaceutical formulations, which is critical given the compound’s sensitivity to degradation.
  • The use of cyclodextrin clathrate as a lyophilizing stabilizing agent is a notable advancement, improving solubility and bioavailability.
  • The incorporation of specific excipients tailored for disintegration and lubrication optimizes tablet manufacturing and patient compliance.
  • Analytical techniques like LC-MS/MS are indispensable for quality control, ensuring that the stereochemistry and concentration remain intact throughout production.

化学反应分析

Types of Reactions: 11-Deoxy Limaprost undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Cyclodextrins (α and β): Used to stabilize and promote specific reactions.

    Aqueous Solutions: The reactions typically occur in water-based solutions.

Major Products:

科学研究应用

11-Deoxy Limaprost has a wide range of applications in scientific research:

作用机制

11-Deoxy Limaprost acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism helps improve blood flow and reduce inflammation .

相似化合物的比较

Structural and Functional Features

The following table highlights key structural differences and biological implications compared to analogues:

Compound Key Structural Features Molecular Weight Biological Activity/Use Reference
(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid (1R,2R) cyclopentyl; (3S,5S)-3-hydroxy-5-methylnonenyl side chain; α,β-unsaturated carboxylic acid ~364.5 g/mol* Industrial applications (specifics undisclosed)
Prostaglandin E1 (PGE1) (1R,2R,3R) cyclopentyl; (S,E)-3-hydroxyoctenyl side chain; saturated carboxylic acid 354.5 g/mol Vasodilation, antiplatelet aggregation; research use
7-(2-Hydroxy-5-oxocyclopent-3-en-1-yl)hept-5-enoic acid Simplified cyclopentene core; no nonenyl side chain; α,β-unsaturated carboxylic acid 224.25 g/mol Unspecified (likely reduced potency vs. analogues)
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(S)-3-Hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid methyl ester Methyl ester modification; phenyl-containing side chain; additional hydroxyl groups ~446.5 g/mol* Enhanced lipophilicity for improved bioavailability

*Calculated based on molecular formula.

Key Observations:

Side Chain Modifications: The target compound’s (3S,5S)-3-hydroxy-5-methylnonenyl side chain introduces branching and a methyl group absent in PGE1’s linear 3-hydroxyoctenyl chain (). This may enhance metabolic stability or alter receptor affinity. highlights a phenyl-containing side chain in a methyl ester derivative, which could increase binding to hydrophobic receptor pockets.

Stereochemistry :

  • The (1R,2R) cyclopentyl configuration contrasts with the (1S,2S,3S) configuration in ’s analogue, which would disrupt prostaglandin receptor interactions due to altered spatial orientation.

Functional Groups: The α,β-unsaturated carboxylic acid in the target compound and PGE1 is critical for binding to prostaglandin receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。